1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol
Overview
Description
1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol is a derivative of D-glucose, where the hydroxyl group at the first carbon is replaced by a 2-hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol can be synthesized through the reaction of D-glucose with 2-aminoethanol under controlled conditions. The reaction typically involves:
Reactants: D-glucose and 2-aminoethanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Conditions: The reaction is carried out at elevated temperatures, often under reflux conditions, to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is monitored for temperature, pH, and reaction time to optimize yield and purity. Post-reaction, the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted amino derivatives.
Scientific Research Applications
1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-Deoxy-1-(2-hydroxyethylamino)-D-mannitol: Similar structure but differs in the stereochemistry of the sugar moiety.
1-Deoxy-1-(2-hydroxyethylamino)-D-fructose: Another isomer with a different sugar backbone.
Uniqueness: 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2R,3R,4R,5S)-6-(2-hydroxyethylamino)hexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO6/c10-2-1-9-3-5(12)7(14)8(15)6(13)4-11/h5-15H,1-4H2/t5-,6+,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVOQJUFSROBP-LXGUWJNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCC(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54662-27-0 | |
Record name | 1-DEOXY-1-(2-HYDROXYETHYLAMINO)-D-GLUCITOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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